N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound’s unique structure, featuring a chloro-substituted hexanone moiety and a methylbenzene sulfonamide group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a hexanone precursor, followed by sulfonamide formation through the reaction with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
- Phenolic Compounds
Uniqueness
N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the chloro-substituted hexanone and the methylbenzene sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to other sulfonamides and related compounds.
Properties
CAS No. |
23877-38-5 |
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Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-10(2)8-13(14(17)9-15)16-20(18,19)12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3/t13-/m0/s1 |
InChI Key |
TYQCGWOGNUOQAR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)CCl |
Origin of Product |
United States |
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